

# Toxicological properties of Mdmf-fubinaca

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Mdmf-fubinaca**

Cat. No.: **B1653825**

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Properties of **MDMB-FUBINACA**

## Abstract

**MDMB-FUBINACA** (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant public health threat.<sup>[1]</sup> First identified in 2014, it quickly gained notoriety for its association with numerous mass intoxications and fatalities, particularly in Russia, Belarus, and the United States.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the toxicological properties of **MDMB-FUBINACA**, designed for researchers, toxicologists, and drug development professionals. We will delve into its pharmacodynamics, pharmacokinetics, metabolism, and systemic toxicity, supported by preclinical and clinical data. This document synthesizes current scientific knowledge to explain the mechanistic basis of its high toxicity, outlines key methodologies for its study, and presents quantitative data to contextualize its hazardous profile.

## Introduction: A Profile of a High-Potency Synthetic Cannabinoid

Synthetic cannabinoids are a heterogeneous class of compounds designed to mimic the effects of  $\Delta^9$ -tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.<sup>[3]</sup> However, many SCRs, including **MDMB-FUBINACA**, exhibit significantly greater potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to more severe and unpredictable toxicological outcomes.<sup>[4]</sup> **MDMB-FUBINACA** is an analogue of AMB-FUBINACA, featuring a tert-leucine methyl ester moiety.<sup>[5][6]</sup> This seemingly minor structural modification confers a

pharmacological profile associated with extreme toxicity.[4][7] Its abuse has been linked to severe central nervous system (CNS) depression, cardiotoxicity, seizures, and death.[2][4] Understanding the relationship between its chemical structure, receptor interaction, and toxicological effects is paramount for developing effective clinical interventions and forensic detection strategies.

## Pharmacodynamics: Mechanism of Action at Cannabinoid Receptors

The primary mechanism of action for **MDMB-FUBINACA** is its function as a potent, high-efficacy agonist at both the CB1 and CB2 cannabinoid receptors.[2] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is found primarily in the periphery and is associated with immune function.

## Receptor Binding Affinity and Functional Potency

**MDMB-FUBINACA** demonstrates exceptionally high affinity and potency for the CB1 receptor, far exceeding that of THC and surpassing many other synthetic cannabinoids.[2][4] In vitro studies have consistently shown its ability to bind to and activate cannabinoid receptors at sub-nanomolar concentrations. This high affinity and efficacy at the CB1 receptor are believed to be the primary drivers of its severe toxicity, as overstimulation of this system can lead to profound CNS and cardiovascular depression.[4][7]

Data Presentation: The following table summarizes the key pharmacological parameters of **MDMB-FUBINACA** at human cannabinoid receptors, demonstrating its high affinity (low  $K_i$ ) and potent functional activity (low  $EC_{50}$ ).

| Parameter                                 | Receptor | Value          | Reference(s)        |
|-------------------------------------------|----------|----------------|---------------------|
| Binding Affinity ( $K_i$ )                | hCB1     | 0.10 - 1.14 nM | <a href="#">[2]</a> |
| hCB2                                      |          | 0.12 - 0.13 nM | <a href="#">[2]</a> |
| Functional Potency<br>(EC <sub>50</sub> ) | hCB1     | 0.06 - 3.9 nM  | <a href="#">[2]</a> |
| hCB2                                      |          | 0.14 - 0.76 nM | <a href="#">[2]</a> |

Table 1:  
Pharmacological  
Parameters of MDMB-  
FUBINACA.

## CB1 Receptor Signaling Pathway

As a G-protein coupled receptor (GPCR) agonist, **MDMB-FUBINACA**'s binding to the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the inhibitory G-protein, G<sub>ai</sub>, which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[\[2\]](#)[\[6\]](#) This signaling cascade ultimately modulates ion channel activity and neurotransmitter release, producing the profound physiological and psychoactive effects associated with the drug.

Mandatory Visualization:

[Click to download full resolution via product page](#)

Caption: **MDMB-FUBINACA-Induced CB1 Receptor Signaling Cascade.**

## Pharmacokinetics and Metabolism

The toxicological profile of **MDMB-FUBINACA** is heavily influenced by its pharmacokinetic properties, particularly its rapid and extensive metabolism.

## Absorption, Distribution, and Metabolism

Typically consumed via inhalation (vaping or smoking), **MDMB-FUBINACA** undergoes rapid absorption. It is highly lipophilic, suggesting a wide volume of distribution and strong plasma protein binding (around 99.5%).<sup>[2][8]</sup> The parent compound has a very short in vitro half-life in human hepatocytes, estimated at approximately 11 minutes for the active S-isomer.<sup>[2]</sup> This indicates that the drug is quickly cleared from the plasma and transformed into various metabolites.<sup>[2][9]</sup>

Metabolism occurs primarily in the liver through phase I reactions.<sup>[2][10]</sup> The most prominent metabolic pathway is the hydrolysis of the methyl ester group to form a terminal carboxylic acid metabolite.<sup>[2][10][11]</sup> Other observed pathways include oxidative defluorination and hydroxylation.<sup>[10][12]</sup>

## Metabolite Activity and Detection

The rapid metabolism of **MDMB-FUBINACA** means that the parent compound may be undetectable in blood or urine shortly after use.<sup>[9][10]</sup> Therefore, forensic and clinical toxicology must target its more stable and abundant metabolites, particularly the ester hydrolysis product.<sup>[2][10]</sup> Crucially, some metabolites of SCRAs can retain significant affinity and efficacy at cannabinoid receptors, potentially prolonging the toxic effects long after the parent compound has been eliminated.<sup>[13][14]</sup> While specific activity data for all **MDMB-FUBINACA** metabolites is not fully elucidated, the principle of active metabolites contributing to overall toxicity is a critical consideration for this class of compounds.<sup>[13]</sup>

## Thermal Degradation

A significant and often overlooked toxicological aspect arises from the route of administration. When **MDMB-FUBINACA** is heated to temperatures consistent with smoking or vaping (above 400°C), it undergoes thermal degradation.<sup>[2]</sup> This process can generate several potentially toxic by-products, including naphthalene, 1-naphthylamine, and, most alarmingly, hydrogen

cyanide.[2] The inhalation of these compounds can contribute to the overall toxicity profile, independent of the pharmacological action at cannabinoid receptors.

## Systemic Toxicological Properties

The intense activation of CB1 receptors by **MDMB-FUBINACA** leads to severe multi-organ toxicity.

### Neurotoxicity

The most immediate and prominent toxic effects are neurological. Clinical reports from poisonings consistently describe severe CNS depression, sedation, agitation, anxiety, short-term memory loss, and loss of consciousness.[2] The high potency of **MDMB-FUBINACA** can also lead to more dangerous neurological events like seizures, an effect shown to be CB1-mediated for other SCRAs.[4] Animal studies corroborate these findings, with administration of **MDMB-FUBINACA** causing a dose-dependent suppression of locomotor activity.[2]

### Cardiotoxicity

Cardiovascular adverse events are common with potent SCRA intoxication.[4][15] Tachycardia is a frequently reported symptom in patients exposed to **MDMB-FUBINACA**.[2] However, in controlled animal studies, it has also been shown to produce mild bradycardia (a slowing of the heart rate).[2] This discrepancy may be dose-dependent or reflect complex physiological responses in a clinical overdose scenario versus a controlled laboratory setting. The broader class of potent SCRAs has been linked to severe cardiotoxic events, including myocardial infarction and arrhythmias, underscoring the significant cardiac risk posed by **MDMB-FUBINACA**.[15][16][17]

### Clinical Manifestations and Fatalities

**MDMB-FUBINACA** has been implicated in an alarming number of hospitalizations and deaths worldwide.[1] In 2014, Russian authorities attributed over 600 poisonings and 15 deaths to the substance within a two-week period.[2]

### Postmortem Toxicological Findings

Postmortem analysis in fatalities associated with SCRAs often reveals very low concentrations of the parent drug due to rapid metabolism.[9] The concentrations of **MDMB-FUBINACA** and

its analogues found in fatal cases can vary widely and often overlap with concentrations found in non-fatal intoxication cases, making the determination of a specific lethal dose challenging. [18][19] The presence of other substances, particularly ethanol, can amplify the toxicity and lower the fatal concentration threshold.[18][19]

**Data Presentation:** The following table provides examples of concentrations for **MDMB-FUBINACA** analogues found in postmortem blood samples, illustrating the low nanogram-per-milliliter levels that can be associated with death.

| Compound        | Matrix           | Concentration Range (ng/mL) | Context                                      | Reference(s) |
|-----------------|------------------|-----------------------------|----------------------------------------------|--------------|
| 4F-MDMB-BINACA  | Postmortem Blood | 0.10 - 2.90                 | Fatal Poisonings                             | [18][20]     |
| 5F-MDMB-PICA    | Postmortem Blood | 0.1 - 16                    | Fatal Poisonings (often with co-intoxicants) | [12]         |
| MDMB-4en-PINACA | Postmortem Blood | Low ng/mL levels            | Fatal Overdose                               | [15]         |

Table 2: Example Concentrations of MDMB-FUBINACA Analogues in Postmortem Specimens.

## Methodologies for Toxicological Assessment

Evaluating the toxicological properties of novel SCRAs like **MDMB-FUBINACA** requires a suite of specialized in vitro and analytical techniques.

## Experimental Protocol: In Vitro Radioligand Competition Binding Assay

This protocol provides a framework for determining the binding affinity ( $K_i$ ) of a test compound for the CB1 receptor. The principle is to measure the ability of the unlabeled test compound (e.g., **MDMB-FUBINACA**) to displace a known radiolabeled CB1 ligand from the receptor in a competitive manner.

Objective: To determine the  $K_i$  of **MDMB-FUBINACA** at the human CB1 receptor.

#### Materials:

- Cell membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
- Radioligand: [<sup>3</sup>H]CP-55,940 (a high-affinity cannabinoid agonist).
- Test Compound: **MDMB-FUBINACA**, serially diluted.
- Non-specific binding control: WIN 55,212-2 (10  $\mu$ M).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
- Scintillation fluid and vials.
- Glass fiber filters (e.g., Whatman GF/B).
- Multi-channel pipettors, 96-well plates, cell harvester, liquid scintillation counter.

#### Step-by-Step Methodology:

- Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10  $\mu$ g of protein per well.
- Compound Plating: In a 96-well plate, add 25  $\mu$ L of assay buffer for total binding wells, 25  $\mu$ L of 10  $\mu$ M WIN 55,212-2 for non-specific binding wells, and 25  $\mu$ L of each serial dilution of **MDMB-FUBINACA** for the competition wells.
- Radioligand Addition: Add 25  $\mu$ L of [<sup>3</sup>H]CP-55,940 (at a final concentration near its  $K_a$ , e.g., 0.5 nM) to all wells.

- Membrane Addition: Add 150  $\mu$ L of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200  $\mu$ L.
- Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate overnight.
- Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
  - Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of **MDMB-FUBINACA**.
  - Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC<sub>50</sub> (the concentration of **MDMB-FUBINACA** that inhibits 50% of specific binding).
  - Calculate the K<sub>i</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the concentration of the radioligand and K<sub>e</sub> is its dissociation constant.

Self-Validation: The inclusion of total and non-specific binding controls ensures the validity of the specific binding window. The use of a known standard allows for assay-to-assay comparison and quality control.

## Mandatory Visualization: Workflow for Metabolite Identification

The rapid metabolism of **MDMB-FUBINACA** necessitates a robust analytical workflow to identify its use in clinical or forensic cases. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[3][20]



[Click to download full resolution via product page](#)

Caption: Workflow for Metabolite Identification in Biological Samples.

## Conclusion

**MDMB-FUBINACA** is a highly dangerous synthetic cannabinoid whose toxicological properties present a formidable challenge to public health and safety. Its extreme potency and efficacy as a CB1 receptor agonist are the primary drivers of its severe CNS and cardiovascular toxicity. The situation is compounded by its rapid and extensive metabolism, which complicates clinical diagnosis and forensic analysis, and its potential to form toxic degradation products, including cyanide, upon heating. The data clearly indicate that **MDMB-FUBINACA** and its analogues carry a high risk of life-threatening adverse events, even at very low concentrations. Continued research into its specific organ toxicities, the pharmacological activity of its metabolites, and the development of rapid analytical screening methods are essential to mitigate the harm caused by this hazardous substance.

## References

- World Health Organization. (2025). Critical Review Report: **MDMB-FUBINACA**. [\[Link\]](#)
- Bozso, Z., et al. (2022). Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and **MDMB-FUBINACA**, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. *Journal of Pharmacology and Experimental Therapeutics*. [\[Link\]](#)
- Bozso, Z., et al. (2022). Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol.
- Wikipedia. **MDMB-FUBINACA**. [\[Link\]](#)
- United Nations Office on Drugs and Crime. (n.d.).
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. *DergiPark*. [\[Link\]](#)
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, **MDMB-FUBINACA** and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns.
- Adamowicz, P., & Gierón, J. (2019). Fatal intoxication with new synthetic cannabinoids AMB-FUBINACA and EMB-FUBINACA.
- Al-Sanea, M. M., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. *MDPI*. [\[Link\]](#)
- Cabanlong, C. V., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic

Properties at CB1 Receptors.

- Miceli, F., et al. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives.
- Cabanlong, C. V., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Oxford Academic. [Link]
- Fekete, V., et al. (2023). Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature.
- Tokarczyk, B., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid.
- de P L Souza, R., et al. (2021).
- Javadi-Paydar, M., et al. (2022).
- Al-Mansour, M. A., et al. (2023). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. PubMed. [Link]
- Kavanagh, P., et al. (2017).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 12. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for enduring cardiac and multiorgan toxicity after repeated exposure to the synthetic cannabinoid JWH-018 in m... [ouci.dntb.gov.ua]
- 18. d-nb.info [d-nb.info]
- 19. Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Toxicological properties of Mdmb-fubinaca]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1653825#toxicological-properties-of-mdmb-fubinaca\]](https://www.benchchem.com/product/b1653825#toxicological-properties-of-mdmb-fubinaca)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)